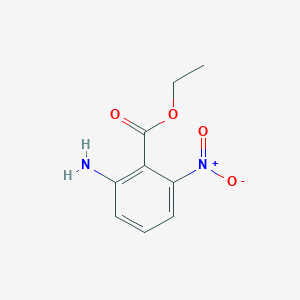

Ethyl 2-amino-6-nitrobenzoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

115156-25-7 |

|---|---|

Molecular Formula |

C9H10N2O4 |

Molecular Weight |

210.19 g/mol |

IUPAC Name |

ethyl 2-amino-6-nitrobenzoate |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-9(12)8-6(10)4-3-5-7(8)11(13)14/h3-5H,2,10H2,1H3 |

InChI Key |

JJADRTXUDSBDON-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |

Canonical SMILES |

CCOC(=O)C1=C(C=CC=C1[N+](=O)[O-])N |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2 Amino 6 Nitrobenzoate and Analogs

Direct Synthesis Approaches to Ethyl 2-amino-6-nitrobenzoate

Direct synthesis methods typically involve a single key transformation of a closely related precursor. These can be divided into two main strategies: the functionalization of the carboxyl group on a pre-existing aminonitrobenzoic acid scaffold or the selective reduction of a dinitroaromatic precursor that already contains the ethyl ester moiety.

Esterification Reactions for Carboxyl Group Functionalization

The most straightforward approach to this compound is the esterification of 2-amino-6-nitrobenzoic acid. Given the presence of both an amino and a nitro group on the aromatic ring, particularly in ortho positions to the carboxylic acid, steric hindrance can influence the choice of esterification method.

One documented method involves reacting 2-amino-6-nitrobenzoic acid with diethyl sulfate (B86663) in the presence of triethylamine (B128534) in an N,N-dimethylformamide (DMF) solvent at room temperature. prepchem.com This approach circumvents the need for harsh acidic conditions that could potentially affect the other functional groups.

More traditional Fischer-Speier esterification, which involves heating the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is also a viable, though potentially less selective, route. google.comresearchgate.net Azeotropic removal of water can be employed to drive the reaction to completion. google.com

For sterically hindered acids, such as 2,6-disubstituted benzoic acids, alternative reagents have been developed. The use of trialkyl phosphates can effectively esterify such compounds. google.com A modern and highly efficient method employs 2-methyl-6-nitrobenzoic anhydride (B1165640) in the presence of triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), which facilitates ester formation under mild conditions with high yields. organic-chemistry.org

Table 1: Selected Esterification Methods for Benzoic Acid Derivatives

| Starting Material | Reagents | Solvent | Conditions | Notes | Citation(s) |

|---|---|---|---|---|---|

| 2-Amino-6-nitrobenzoic acid | Diethylsulfate, Triethylamine | DMF | 20-25°C, 20 hours | Direct alkylation of the carboxylate. | prepchem.com |

| Nitrobenzoic acid | Glycerol, H₂SO₄ or Toluene sulfonic acid | Toluene or Chlorobenzene | >100°C | Azeotropic distillation to remove water. | google.com |

| 2-Nitrobenzoic acid | Methanol (B129727), H₂SO₄ (catalytic) | Methanol | Reflux | Classic Fischer esterification. | researchgate.net |

| Hindered carbocyclic acids | Tri(alkyl) phosphate | N/A | Heating | Effective for sterically hindered acids. | google.com |

| Carboxylic acids | Alcohol, 2-Methyl-6-nitrobenzoic anhydride, Et₃N, DMAP (cat.) | N/A | Room Temperature | High efficiency and chemoselectivity. | organic-chemistry.org |

Reductive Pathways to the Amino Group from Nitro Precursors

An alternative direct approach begins with a precursor where the ester group is already in place, namely Ethyl 2,6-dinitrobenzoate. The key step is the selective reduction of one of the two nitro groups to an amino group. The challenge lies in preventing the over-reduction to the diamine product, Ethyl 2,6-diaminobenzoate.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes to aromatic amines. rsc.org This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation. researchgate.netrsc.org Studies on analogous compounds like ethyl p-nitrobenzoate show that catalyst properties, such as the support material (e.g., Sibunit carbon) and palladium particle size, can significantly influence reaction rates and efficiency. researchgate.net

Other catalysts, such as platinum on carbon (Pt/C), platinum dioxide (PtO₂), and Raney Nickel, are also effective for nitro group reductions. rsc.org The selectivity for the mono-reduced product, this compound, over the diamine depends on careful control of reaction conditions such as hydrogen pressure, temperature, and reaction time.

Metal-mediated reductions offer a high degree of chemoselectivity, which is advantageous for substrates with multiple reducible functional groups. A particularly effective system for the selective reduction of aromatic nitro compounds is the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol (B145695) solution. orgsyn.orgresearchgate.netsemanticscholar.org This method has been shown to reduce nitro groups while leaving other functionalities, such as esters, nitriles, and halogens, unaffected. orgsyn.orgorgsyn.org The reaction proceeds under relatively mild reflux conditions and avoids the use of strong acids. orgsyn.orgorgsyn.org While other metals like zinc and tin can also be used, they often require acidic conditions, which can lead to problems with waste disposal and potential side reactions like ester hydrolysis. semanticscholar.org

A specific procedure for the reduction of ethyl 4-nitrobenzoate (B1230335) using indium and ammonium chloride in aqueous ethanol at reflux afforded the corresponding ethyl 4-aminobenzoate (B8803810) in 90% yield, demonstrating the efficacy of this method for nitrobenzoate esters. orgsyn.orgorgsyn.org

The partial reduction of dinitroaromatic compounds using sulfide (B99878) reagents, known as the Zinin reduction, is a classic method. This reaction typically uses ammonium sulfide or hydrogen sulfide in an alcoholic solution of ammonia (B1221849). archive.org The mechanism is thought to proceed more readily with an increasing number of nitro groups on the ring. archive.org However, the reduction tends to slow significantly after the first nitro group has been converted to an amino group, which can aid in achieving selectivity. archive.org

Despite this, controlling the reaction to prevent the formation of the diamino product can be challenging. An attempted partial reduction of 3,5-dinitrobenzoic acid with ammonium sulfide resulted in a considerable amount of the diamino compound. dtic.mil The selective reduction of methyl 3,5-dinitrobenzoate (B1224709) has been achieved using hydrogen sulfide in methanol with only a trace amount of ammonia, indicating that careful control of the base catalyst is crucial for success. archive.orgdtic.mil Another protocol describes the reduction of 2,6-dinitrobenzoic acid using sodium bisulfide to yield 2-amino-6-nitrobenzoic acid. patsnap.com

Table 2: Comparison of Reductive Methods for Nitroarenes

| Method | Reagent/Catalyst | Conditions | Selectivity/Notes | Citation(s) |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Raney Ni | Varies (pressure, temp.) | Widely used; control of conditions is key for selectivity. | rsc.orgresearchgate.net |

| Metal-Mediated Reduction | Indium powder, NH₄Cl | Aqueous Ethanol, Reflux | Excellent chemoselectivity for nitro group; ester is preserved. | orgsyn.orgorgsyn.org |

| Sulfide Reduction | (NH₄)₂S or H₂S/NH₃ | Alcoholic solution | Classic method for partial reduction; can be difficult to control. | archive.orgdtic.mil |

Multi-Step Synthetic Strategies Involving Precursors

Multi-step syntheses allow for the construction of this compound from more fundamental starting materials. These routes offer flexibility in introducing the required functional groups in a controlled manner, guided by the principles of electrophilic and nucleophilic aromatic substitution. libretexts.org

One such strategy begins with a 2-halo-6-nitrobenzoic acid, such as 2-chloro-6-nitrobenzoic acid. This precursor can undergo nucleophilic aromatic substitution with ammonia in an organic solvent, catalyzed by a cuprous salt, to install the amino group. patsnap.comgoogle.com The resulting 2-amino-6-nitrobenzoic acid is then subjected to esterification as described in section 2.1.1. This approach benefits from the availability of halogenated nitrobenzoic acids as starting materials. google.com

Another conceptual multi-step pathway involves building the substitution pattern on the benzene (B151609) ring from simpler precursors. For example, the synthesis of 2-acetyl-6-nitrobenzoic acid from 3-nitrophthalic acid via a regioselective condensation with diethyl malonate, followed by hydrolysis and decarboxylation, demonstrates the construction of a 2,6-disubstituted pattern. google.com This intermediate could then be further manipulated, for instance, by reducing the nitro group and converting the acetyl group to an ethyl group, although this specific transformation to the target compound is not explicitly described. google.com The order of reactions in any multi-step synthesis is critical and is determined by the directing effects (ortho, para vs. meta) of the substituents present on the ring at each stage. libretexts.org

Table 3: Example of a Multi-Step Synthetic Pathway

| Step | Starting Material | Reagents/Conditions | Intermediate/Product | Citation(s) |

|---|---|---|---|---|

| 1. Amination | 2-Chloro-6-nitrobenzoic acid | Ammonia, Cuprous catalyst, Organic solvent | 2-Amino-6-nitrobenzoic acid | patsnap.comgoogle.com |

| 2. Esterification | 2-Amino-6-nitrobenzoic acid | Ethanol, Acid catalyst (or other methods from Table 1) | This compound | prepchem.com |

Routes from 2-Halo-6-nitrobenzoic Acid Derivatives

A viable synthetic route to 2-amino-6-nitrobenzoic acid, the direct precursor to the target ester, begins with 2-halo-6-nitrobenzoic acid. This method involves a nucleophilic aromatic substitution where the halogen atom is displaced by an amino group. A patented method describes the reaction of 2-halo-6-nitrobenzoic acid (where the halogen can be fluorine, chlorine, bromine, or iodine) with ammonia in an organic solvent. pharmainfo.inresearchgate.net The key to this transformation is the use of a cuprous catalyst, which facilitates the aminolysis under mild conditions. pharmainfo.in This approach is noted for its high conversion rates, reduced side reactions, and simple work-up procedures, making it suitable for industrial-scale production. pharmainfo.inresearchgate.net

Once the 2-amino-6-nitrobenzoic acid is formed, it can be readily converted to its ethyl ester, this compound, through standard esterification procedures, such as the Fischer esterification with ethanol in the presence of an acid catalyst.

A summary of a typical reaction is presented below:

| Starting Material | Reagents | Catalyst | Conditions | Product | Yield |

| 2-Chloro-6-nitrobenzoic Acid | Ammonia, Toluene | Cuprous Oxide (Cu₂O) | 1.2 MPa, 120°C | 2-Amino-6-nitrobenzoic Acid | 86% (after recrystallization) researchgate.net |

Approaches from 2-Acetyl-6-nitrobenzoic Acid or Phthalimide (B116566) Derivatives

Alternative syntheses utilize more complex starting materials, such as those derived from phthalic acid.

From 2-Acetyl-6-nitrobenzoic Acid: 2-Acetyl-6-nitrobenzoic acid, which can be synthesized in high yield from 3-nitrophthalic acid, serves as a precursor for related amino benzoic acids. rsc.org The synthesis involves the reduction of both the nitro group and the acetyl group. While a specific protocol for the direct synthesis of this compound from this starting material is not detailed, methods for the reduction to closely related compounds like 7-amino-3-methylphthalide (B179308) have been described. rsc.org These reductions typically employ hydrogenation catalysts such as Raney nickel or palladium-based catalysts. rsc.org

From Phthalimide Derivatives: A well-documented route starts with 3-nitrophthalic anhydride. In one approach, the anhydride is converted into a mixture of isomeric mono-methyl esters. This mixture then undergoes a series of reactions including conversion to acid chlorides, then to acyl azides, followed by a Curtius rearrangement. researchgate.net This sequence yields mthis compound along with its isomer, which can then be separated by column chromatography. researchgate.net Another reported method involves the Hoffman degradation of 3-nitrophthalimide, though the starting material can be difficult to acquire. pharmainfo.in The Gabriel synthesis, a classical method for forming primary amines, can also be adapted, using potassium phthalimide as a nucleophile to react with appropriate alkyl halides. researchgate.net

The key steps for the Curtius rearrangement route are summarized in the table below.

| Step | Starting Material | Reagents | Key Intermediate |

| 1 | 3-Nitrophthalic Anhydride | Methanol | Mixture of isomeric mono-methyl esters |

| 2 | Ester Mixture | Thionyl Chloride | Mixture of acid chlorides |

| 3 | Acid Chloride Mixture | Sodium Azide | Mixture of acyl azides |

| 4 | Acyl Azide Mixture | Heat (Curtius Rearrangement) | Mthis compound |

Preparation of Nitrobenzoate Esters as Key Intermediates

The final step in many synthetic routes to this compound is the esterification of 2-amino-6-nitrobenzoic acid. This transformation is a fundamental reaction in organic chemistry.

One documented procedure involves reacting 2-amino-6-nitrobenzoic acid with diethyl sulfate in N,N-dimethylformamide (DMF) with triethylamine as a base. scirp.org The product is then isolated via column chromatography. A similar method for the corresponding methyl ester utilizes dimethyl sulfate and potassium carbonate in DMF. wikipedia.org

Alternatively, Fischer esterification, which involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst like sulfuric acid, is a common and effective method. derpharmachemica.com The direct nitration of ethyl 2-aminobenzoate (B8764639) is another potential pathway, although controlling the regioselectivity to obtain the desired 6-nitro isomer can be challenging. derpharmachemica.com

Advanced Synthetic Techniques and Reaction Conditions

To improve efficiency, yield, and environmental footprint, modern synthetic chemistry has incorporated advanced techniques that often reduce reaction times and the need for harsh conditions.

Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. The rapid heating provided by microwave irradiation can dramatically shorten reaction times from hours to minutes and often improves product yields. researchgate.netajrconline.org

In the context of the synthetic pathways to this compound, MAOS is particularly applicable to the formation of N-substituted phthalimides from phthalic anhydride and various amines, a key step in the phthalimide-based routes. pharmainfo.inrsc.orgscholarsresearchlibrary.comthepharmajournal.com Studies have shown that condensing phthalic anhydride with amines or amino acids under microwave irradiation can produce the desired imides in excellent yields and in a fraction of the time required for conventional heating. pharmainfo.inrsc.org For example, reacting phthalic anhydride with an aryl amine in the presence of sodium acetate (B1210297) can be completed in 4-8 minutes under microwave irradiation, compared to several hours of refluxing. scholarsresearchlibrary.com

Ultrasound-Assisted Chemical Transformations

The application of ultrasound in chemical reactions, known as sonochemistry, provides mechanical energy that can enhance reaction rates and yields. This effect is attributed to acoustic cavitation—the formation, growth, and implosion of bubbles in the liquid medium, which creates localized high-temperature and high-pressure zones. researchgate.netnih.gov

Research on the synthesis of ethyl 4-nitrobenzoate, an isomer of the target compound, has demonstrated the effectiveness of ultrasound. researchgate.netscirp.org In a study comparing synthetic methods, the esterification of 4-nitrobenzoic acid with ethanol was carried out under ultrasound irradiation (37 kHz, 330 W) for 2 hours. scirp.orgscirp.org This method proved to be a simple and environmentally friendly alternative to traditional heating. scirp.org Ultrasound has been shown to decrease reaction times substantially and improve yields, often requiring smaller amounts of solvent compared to conventional methods. nih.gov

Heterogeneous Catalysis (e.g., Natural Zeolite Catalysts, Supported Catalysts)

Heterogeneous catalysts, which exist in a different phase from the reactants, are central to green and sustainable chemistry because of their ease of separation and recyclability. wikipedia.org

Natural Zeolite Catalysts: Zeolites are microporous, crystalline aluminosilicates that can act as solid acid catalysts. Their use avoids the corrosive and environmentally harmful nature of liquid acids like sulfuric acid. In a study on the synthesis of ethyl 4-nitrobenzoate, hydrogen forms of natural zeolites (H-CL, H-MOR, H-HEU-M, H-PHI) were used as catalysts for the esterification of 4-nitrobenzoic acid. researchgate.netscirp.orgscirp.org The study found that using ultra-dispersed zeolite crystallites (290–480 nm) significantly enhanced the reaction, with conversions reaching up to 70% when combined with microwave or ultrasound irradiation. researchgate.netscirp.org

Supported Catalysts: Supported catalysts, where metal particles are dispersed on a high-surface-area support, are widely used in organic synthesis. For pathways involving hydrogenation, such as the reduction of nitro groups, supported metal catalysts are essential.

Palladium on Carbon (Pd/C): This is a common catalyst for the reduction of nitro groups to amines. For instance, mthis compound can be reduced to methyl 2,6-diaminobenzoate using 10% Pd/C under a hydrogen atmosphere. researchgate.net

Raney Nickel: This is another effective hydrogenation catalyst mentioned in the context of reducing 2-acetyl-6-nitrobenzoic acid. rsc.org

Silica-Based Catalysts: Silica can be used as a support for various catalytic species. For example, TaCl₅-silica gel has been used as a heterogeneous Lewis acid catalyst for the preparation of imides from anhydrides. routledge.com

The table below summarizes some heterogeneous catalysts and their applications relevant to the synthesis of this compound and its precursors.

| Catalyst | Support | Application | Reference |

| Natural Zeolites (H-MOR, H-HEU-M) | - | Esterification of nitrobenzoic acid | researchgate.netscirp.org |

| Palladium | Carbon (Pd/C) | Reduction of nitro groups | researchgate.net |

| Raney Nickel | - | Reduction of nitro and acetyl groups | rsc.org |

| Tantalum(V) chloride | Silica Gel | Imide synthesis from anhydride | routledge.com |

| Cuprous Oxide | - | Amination of halo-nitrobenzoic acid | researchgate.net |

Solvent-Free and Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound and its analogs to minimize environmental impact and improve safety. These approaches focus on reducing or eliminating the use of hazardous solvents and reagents, improving energy efficiency, and designing safer chemical processes. researchgate.net

Solvent-free reactions represent a significant advancement in green chemistry. For instance, the esterification of 4-nitrobenzoic acid with ethanol to produce ethyl 4-nitrobenzoate has been successfully carried out under solvent-free conditions. scirp.org This method not only simplifies the reaction setup but also eliminates the need for potentially harmful organic solvents. researchgate.net The use of microwave irradiation and ultrasound has further enhanced these solvent-free methods, often leading to shorter reaction times and higher yields. researchgate.netscirp.org For example, the synthesis of ethyl 4-nitrobenzoate has been achieved by irradiating the reaction mixture with microwaves (2450 MHz) or ultrasound (37 kHz), demonstrating the potential of these energy sources to drive reactions efficiently without a conventional solvent medium. scirp.org

Another key aspect of green chemistry is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused. Natural zeolites, such as clinoptilolite, mordenite, and heulandite, have been employed as nanoporous acid catalysts in the solvent-free esterification of 4-nitrobenzoic acid. scirp.org These catalysts are environmentally benign and can be activated to enhance their catalytic activity.

The reduction of nitroarenes to anilines is a crucial step in the synthesis of many amino-nitrobenzoate derivatives. Traditional methods often involve stoichiometric metallic reductants that generate significant waste. Green alternatives focus on catalytic hydrogenation using recyclable catalysts like palladium on carbon (Pd/C) or the use of safer reducing agents. researchgate.netrsc.org For example, the reduction of ethyl p-nitrobenzoate to ethyl p-aminobenzoate (benzocaine) has been optimized using Pd/Sibunit catalysts, which are promising for industrial applications due to their high activity and stability. researchgate.net Furthermore, iron-based catalysts with silanes as reducing agents have emerged as a cost-effective and environmentally friendly option for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. rsc.org

The synthesis of related compounds, such as 2-amino-6-nitrobenzoic acid, has also benefited from green chemistry approaches. One method involves the ammonolysis of 2-halo-6-nitrobenzoic acid using a cuprous compound as a catalyst, which is a more environmentally friendly alternative to methods that use difficult-to-prepare starting materials. patsnap.com The use of water as a solvent in certain reduction steps, as seen in the synthesis of 2-amino-6-ethylbenzoic acid, further aligns with green chemistry principles by replacing volatile organic solvents. google.com

Control and Optimization of Reaction Parameters in this compound Synthesis

The efficient synthesis of this compound and its analogs hinges on the precise control and optimization of various reaction parameters. These factors significantly influence reaction efficacy, selectivity, yield, and kinetics.

The choice of catalyst and its loading are critical for the successful synthesis of this compound and related compounds. In the synthesis of 2-amino-6-nitrobenzoic acid from 2-halo-6-nitrobenzoic acid, cuprous catalysts such as cuprous oxide and cuprous iodide are utilized. patsnap.comgoogle.com The molar ratio of the cuprous catalyst to the 2-halo-6-nitrobenzoic acid is typically maintained between 0.01 and 0.15 to ensure efficient reaction. google.com

For hydrogenation reactions, such as the reduction of a nitro group, palladium-based catalysts are commonly employed. rsc.orggoogle.com For instance, in the synthesis of candesartan (B1668252) cilexetil, a related complex molecule, palladium on carbon (Pd/C) is used for the reduction of the nitro group in a precursor molecule. google.com The activity of Pd/C catalysts in the hydrogenation of ethyl p-nitrobenzoate has been shown to be dependent on the palladium particle size, with an average size of 3-5 nm being most effective. researchgate.net The preparation method of the catalyst, including the pH during the formation of palladium hydroxo complexes, also influences its final activity. researchgate.net

In some syntheses, a combination of catalysts may be necessary. The synthesis of 2-amino-6-ethylbenzoic acid involves the reduction of 7-amino-3-methylphthalide using either Raney nickel (RaNi) or a palladium-based catalyst. google.com It was found that platinum-based catalysts were ineffective for this specific reduction. google.com

The pH of the reaction medium plays a crucial role, particularly in aqueous or mixed aqueous-organic solvent systems. In the synthesis of 2-amino-6-ethylbenzoic acid, the reduction of 7-amino-3-methylphthalide is highly pH-dependent. The reaction proceeds efficiently in water at a pH of 7 or higher, with an optimal pH range of 10-12. google.com Under acidic or neutral conditions, the lactone is resistant to reduction. google.com

Similarly, during the workup of the synthesis of 2-amino-6-nitrobenzoic acid, the pH is adjusted to 1-3 using hydrochloric or sulfuric acid to facilitate the extraction of the product into an organic solvent like ethyl acetate. patsnap.comgoogle.com

Temperature and pressure are key parameters for controlling reaction rates. In the ammonolysis of 2-halo-6-nitrobenzoic acid to 2-amino-6-nitrobenzoic acid, the reaction is typically carried out at a temperature between 70°C and 150°C. google.com For example, using 2-chloro-6-nitrobenzoic acid, the reaction is conducted at 90°C, while with 2-iodo-6-nitrobenzoic acid, the temperature is raised to 100°C. patsnap.com The pressure is also controlled, with ammonia gas being passed to maintain a pressure of 0.7-0.8 MPa in one instance, while in another, the system pressure drops from 1.1 MPa to 0.8 MPa during the reaction. patsnap.com

The esterification of 3-nitro-2-aminobenzoic acid with ethanol is performed at reflux, and in the synthesis of a precursor for nintedanib, a condensation reaction is carried out at 110-130°C. google.comgoogle.com

The choice of solvent system can significantly affect the outcome of a reaction. In the synthesis of 2-amino-6-nitrobenzoic acid via ammonolysis, water-miscible organic solvents such as N,N-dimethylformamide (DMF), ethanol, N-methylpyrrolidone (NMP), and dimethyl sulfoxide (B87167) (DMSO) are preferred. google.com A mixture of DMF and aqueous ammonia is used in one example, while ethanol and aqueous ammonia are used in another. patsnap.com

For hydrogenation reactions, solvents like methanol and tetrahydrofuran (B95107) (THF) are common. google.comevitachem.com The reduction of methyl 3-methoxy-4-nitrobenzoate is carried out in a 7:3 mixture of methanol and THF. acs.org The solvent can also influence the chemoselectivity of a reaction. In the iron-catalyzed reduction of 4-nitroacetophenone, acetonitrile (B52724) (MeCN) was found to provide higher reactivity and selectivity compared to toluene. rsc.org

In some cases, the reaction can be performed in water alone or in a mixture of a water-miscible solvent and water, as demonstrated in the synthesis of 2-amino-6-ethylbenzoic acid. google.com Suitable water-miscible solvents for this process include ethanol, n-propanol, and isopropanol. google.com

Data Tables

Table 1: Influence of Catalyst on the Synthesis of 2-Amino-6-Nitrobenzoic Acid Analogs

| Starting Material | Catalyst | Product | Yield | Reference |

| 2-Chloro-6-nitrobenzoic acid | Cuprous oxide | 2-Amino-6-nitrobenzoic acid | 85% | patsnap.com |

| 2-Iodo-6-nitrobenzoic acid | Cuprous iodide | 2-Amino-6-nitrobenzoic acid | 87% | patsnap.comgoogle.com |

| 7-Amino-3-methylphthalide | Raney Nickel or Pd/C | 2-Amino-6-ethylbenzoic acid | - | google.com |

| Ethyl p-nitrobenzoate | Pd/Sibunit | Ethyl p-aminobenzoate | - | researchgate.net |

| 4-Nitroacetophenone | Amine-bis(phenolate) iron(III) | 4-Aminoacetophenone | >95% | rsc.org |

Table 2: Effect of Reaction Parameters on the Synthesis of 2-Amino-6-Nitrobenzoic Acid from 2-Halo-6-Nitrobenzoic Acid

| Halogen Substituent | Catalyst | Solvent | Temperature | Pressure | Yield | Reference |

| Chloro | Cuprous oxide | DMF/Aqueous Ammonia | 90°C | 0.7-0.8 MPa | 85% | patsnap.com |

| Iodo | Cuprous iodide | Ethanol/Aqueous Ammonia | 100°C | 1.1 to 0.8 MPa | 87% | patsnap.com |

| Bromo | Cuprous bromide | DMF/Aqueous Ammonia | 105°C | 1.2 to 0.9 MPa | 86% | patsnap.com |

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Amino 6 Nitrobenzoate

Mechanistic Investigations of Nitro Group Reduction

The reduction of the nitro group is a pivotal transformation of ethyl 2-amino-6-nitrobenzoate, leading to the corresponding amine, a valuable intermediate in the synthesis of various compounds. This process can proceed through different mechanistic pathways.

Elucidation of Hydrogenation Mechanisms (e.g., Haber-Lukashevich Pathway)

The catalytic hydrogenation of aromatic nitro compounds like this compound is a widely employed method for the synthesis of anilines. The most accepted mechanism for this transformation is the Haber-Lukashevich pathway, which describes a stepwise reduction of the nitro group. orientjchem.org This process generally involves the formation of nitrosobenzene (B162901) and phenylhydroxylamine as intermediates before yielding the final amine product. orientjchem.org

The reaction typically proceeds through the following stages:

Formation of Nitrosobenzene: The nitro group is initially reduced to a nitroso group.

Formation of Phenylhydroxylamine: The nitroso group is further reduced to a hydroxylamine (B1172632).

Formation of Aniline (B41778): The final step involves the reduction of the hydroxylamine to the corresponding amine. orientjchem.org

While the Haber-Lukashevich scheme is a general framework, the specific intermediates and reaction kinetics can be influenced by factors such as the catalyst, solvent, and the presence of other functional groups on the aromatic ring. orientjchem.org For instance, in the hydrogenation of some nitroarenes on a Pd/C catalyst, intermediates like nitrosobenzene and phenylhydroxylamine are not always detected in the reaction mixture, suggesting a rapid conversion to the final amine product. orientjchem.org

The hydrogenation of nitro compounds is considered a complex series of parallel and sequential reactions. researchgate.net Alternative pathways, such as the condensation of nitrosobenzene and aniline to form azoxybenzene, which is then reduced to azobenzene (B91143) and finally to aniline, can also occur, particularly in alkaline conditions. orientjchem.org

Electron Transfer Pathways in Reductive Processes

The reduction of the nitro group can also be achieved through electron transfer processes, which are central to both chemical and biological nitroreduction. nih.gov This six-electron reduction sequentially forms nitroso, N-hydroxylamino, and finally amino functional groups. nih.gov

These reductions can be catalyzed by various enzymes known as nitroreductases, which facilitate the transfer of electrons to the nitro group. nih.gov The process can occur via a radical mechanism, involving single electron transfers, or through a two-electron transfer, akin to a hydride transfer. nih.gov The intermediates in this reduction sequence are susceptible to oxidation and can generate reactive oxygen species. nih.gov

In chemical reductions, such as those using iron in acidic media (e.g., Fe/HCl), the mechanism is believed to proceed through a single-electron transfer pathway. The electron-withdrawing nature of the nitro group makes the aromatic ring susceptible to such reductive processes. nih.gov The transformation from a strong electron-withdrawing nitro group (σp = +0.78) to a strong electron-donating amino group (σp = -0.66) dramatically alters the chemical properties of the aromatic ring. nih.gov

Ester Hydrolysis and Formation Mechanisms

The ethyl ester group of this compound can undergo hydrolysis, typically under acidic or basic conditions, to yield the corresponding carboxylic acid, 2-amino-6-nitrobenzoic acid.

Under basic conditions (e.g., using NaOH in water), the ester is hydrolyzed to the carboxylate salt, which upon acidification yields the carboxylic acid. vulcanchem.com This reaction is a standard saponification process.

Acid-catalyzed hydrolysis involves the protonation of the carbonyl oxygen of the ester group by a hydronium ion (H₃O⁺). libretexts.org This initial protonation makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. libretexts.org The subsequent steps involve proton transfers and the elimination of ethanol (B145695) to form the carboxylic acid and regenerate the acid catalyst. libretexts.org

A noteworthy aspect of the hydrolysis of 2-aminobenzoate (B8764639) esters is the intramolecular general base catalysis by the neighboring amino group. iitd.ac.in Studies on the hydrolysis of various 2-aminobenzoate esters have shown that the reaction rate is pH-independent between pH 4 and 8. iitd.ac.in This observation suggests that the unprotonated amino group acts as a general base, facilitating the attack of a water molecule on the ester carbonyl. This intramolecular assistance leads to a significant rate enhancement compared to the hydrolysis of corresponding para-substituted esters or benzoate (B1203000) esters. iitd.ac.in

Reactivity and Further Transformations of the Amino Group

The amino group in this compound is a key site for further functionalization, enabling the synthesis of a wide array of derivatives through various reactions.

Derivatization Reactions of the Amine Functionality

The amino group, being nucleophilic, can readily participate in reactions with electrophiles. Common derivatization reactions include:

Acylation: The amino group can be acylated using reagents like acetyl chloride in the presence of a base to form the corresponding amide. This reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of the acylating agent.

Alkylation: The amine can also undergo alkylation, following an S_N2 pathway.

Formation of Sulfonamides: Reaction with sulfonyl chlorides yields sulfonamides.

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated from sodium nitrite (B80452) and a strong acid). vulcanchem.com This diazonium intermediate can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents.

The protection of the amino group is often a necessary step in multi-step syntheses to prevent unwanted side reactions. A common protecting group is the tert-butoxycarbonyl (Boc) group, which can be introduced by reacting the amine with di-tert-butyl dicarbonate. evitachem.com The Boc group can be subsequently removed under acidic conditions. evitachem.com

Cyclization and Condensation Pathways Involving the Amino Group

The presence of the amino group ortho to the ester and meta to the nitro group allows for various intramolecular cyclization reactions, leading to the formation of heterocyclic systems. For instance, the reduction of the nitro group to a second amino group would yield a diamine, which can then undergo condensation reactions.

While specific examples for this compound are not extensively detailed in the provided search results, analogous structures provide insight into potential pathways. For example, the cyclization of 2-aminomethylbenzoate esters to form phthalimidine is a well-studied intramolecular aminolysis reaction. acs.org

Furthermore, the formation of benzo[d]thiazole rings can be achieved from 4-aminobenzoates through reaction with KSCN and bromine in acetic acid. acs.org This suggests that if the functional groups on this compound were appropriately modified, similar cyclizations could be envisioned. The synthesis of pyrrolopyrazinone, pyrrolotriazinone, and pyrrolooxazinone moieties has been achieved through the cyclization of N-alkyne-substituted pyrrole (B145914) derivatives, highlighting the versatility of cyclization strategies in building complex heterocyclic structures from appropriately functionalized starting materials. beilstein-journals.org

Reactivity of the Nitro Group in Complex Chemical Environments

The nitro group (-NO₂) of this compound is a versatile functional group that plays a crucial role in the molecule's reactivity. Its strong electron-withdrawing nature not only influences the aromatic ring but also makes it susceptible to reduction under various conditions. This reduction is a key step in the synthesis of various heterocyclic compounds and other complex molecules.

One of the most significant reactions of the nitro group is its reduction to an amino group (-NH₂), which transforms the starting material into Ethyl 2,6-diaminobenzoate. This transformation is pivotal as it introduces a new nucleophilic center, enabling further chemical modifications. The reduction can be achieved through several methods, including catalytic hydrogenation. For instance, the related compound, Ethyl 4-nitrobenzoate (B1230335), can be effectively reduced to Ethyl 4-aminobenzoate (B8803810) using reagents like indium powder in the presence of ammonium (B1175870) chloride in aqueous ethanol, achieving high yields. orgsyn.org Similarly, catalytic hydrogenation with H₂ over a palladium-on-carbon (Pd/C) catalyst is a common method for reducing nitro groups to amines. vulcanchem.com Iron-based catalysts have also been shown to be effective for the chemoselective reduction of nitroarenes. rsc.org

The reduction of the nitro group in a related methyl ester, Mthis compound, is a key step in the synthesis of certain pharmaceutical intermediates. google.com This suggests that the ethyl ester would behave similarly. The resulting diamine is a valuable precursor for building more complex molecular architectures, particularly heterocyclic ring systems. The two amino groups can react with suitable bis-electrophiles to form fused heterocyclic rings. For example, 2,3-dihydroquinazolin-4(1H)-ones and 1H-benzimidazoles can be synthesized from substituted 2-aminobenzamides, highlighting the utility of ortho-amino functionalities in heterocycle synthesis. mdpi.com

The reactivity of the nitro group can be modulated by the presence of other substituents on the aromatic ring. In this compound, the ortho-amino group can influence the reaction conditions required for the reduction of the nitro group.

Table 1: Representative Reduction Reactions of Aromatic Nitro Compounds

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Ethyl 4-nitrobenzoate | Indium powder, NH₄Cl, Ethanol/Water, Reflux | Ethyl 4-aminobenzoate | 90% | orgsyn.org |

| Ethyl 4-nitrobenzoate | Triethoxysilane, Iron catalyst (4b), MeCN, 80°C | Ethyl 3-aminobenzoate | 91% | rsc.org |

| 1-Bromo-4-nitrobenzene | NaBH₄, Ni@N-C catalyst, Room Temp | 4-Bromoaniline | 90% | researchgate.net |

| Nitrobenzene | H₂/Pd-C | Aniline | High | vulcanchem.com |

This table presents data for analogous compounds to illustrate common reduction methods for the nitro group.

Aromatic Substitution Reactions of the Benzoate Ring System

The benzoate ring of this compound is subject to aromatic substitution reactions, with the regiochemical outcome being dictated by the directing effects of the existing substituents: the amino group (-NH₂) and the nitro group (-NO₂).

The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). msu.eduquora.com Conversely, the nitro group is a strong deactivating group and a meta-director. msu.eduquora.com The ethyl ester group (-COOEt) is also a deactivating, meta-directing group.

In this compound, the substituents are positioned at C1 (ester), C2 (amino), and C6 (nitro). The powerful ortho-, para-directing influence of the amino group at C2 would direct incoming electrophiles to the C3 and C5 positions. The nitro group at C6 would direct to the C3 and C5 positions (meta to itself and the ester group). Therefore, the directing effects of the amino and nitro groups are synergistic, strongly favoring electrophilic substitution at the C3 and C5 positions. The C4 position is sterically hindered by the adjacent substituents.

Due to the strong deactivating effect of the nitro and ester groups, the ring is generally less reactive towards electrophilic attack than benzene (B151609) itself. quora.com However, the potent activating effect of the amino group can help to overcome this deactivation, allowing substitutions to occur under controlled conditions.

Nucleophilic aromatic substitution (NAS) is also a possibility, particularly at positions activated by the electron-withdrawing nitro group. vulcanchem.com For instance, in Ethyl 2-amino-5-nitrobenzoate, the nitro group activates the ring towards nucleophilic attack at the 4-position. vulcanchem.com In the case of this compound, the positions ortho and para to the nitro group (C1 and C5) would be the most activated towards nucleophilic attack.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -NH₂ (Amino) | Activating | Ortho, Para |

| -NO₂ (Nitro) | Deactivating | Meta |

| -COOEt (Ethyl Ester) | Deactivating | Meta |

The combined influence of these groups on this compound results in a highly specific reactivity pattern for aromatic substitution reactions.

Advanced Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Amino 6 Nitrobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H NMR) and Carbon (¹³C NMR) Chemical Shift Analysis

The ¹H NMR spectrum of Ethyl 2-amino-6-nitrobenzoate would be expected to show distinct signals for the aromatic protons and the protons of the ethyl ester group. The substitution pattern on the benzene (B151609) ring—an amino group at C2, a nitro group at C6, and the ethyl carboxylate at C1—would lead to a specific splitting pattern for the three aromatic protons. The electron-donating amino group and the electron-withdrawing nitro and ester groups would influence the chemical shifts of these protons.

Similarly, the ¹³C NMR spectrum would provide characteristic signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be influenced by the nature of the attached substituents. The carbonyl carbon of the ester group would appear at a characteristic downfield shift.

Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| H-3 | 7.8 - 8.0 | d | ~8-9 |

| H-4 | 6.8 - 7.0 | t | ~8-9 |

| H-5 | 7.4 - 7.6 | d | ~8-9 |

| -OCH₂CH₃ | 4.3 - 4.5 | q | ~7 |

| -OCH₂CH₃ | 1.3 - 1.5 | t | ~7 |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 168 |

| C1 | 120 - 125 |

| C2 | 145 - 150 |

| C3 | 130 - 135 |

| C4 | 115 - 120 |

| C5 | 125 - 130 |

| C6 | 140 - 145 |

| -OCH₂CH₃ | 60 - 65 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To unambiguously assign the proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, confirming the connectivity of the aromatic protons and the protons within the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

Advanced NMR Applications for Conformational and Configurational Analysis

Further NMR studies, such as Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY), could provide insights into the spatial proximity of different protons. This would be particularly useful in determining the preferred conformation of the ethyl ester group relative to the benzene ring and the potential for intramolecular hydrogen bonding between the amino group and the ester or nitro functionalities.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Precise Elemental Composition Determination

High-Resolution Mass Spectrometry (HR-MS) would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₉H₁₀N₂O₄).

Predicted HR-MS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 211.0662 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to generate a characteristic fragmentation pattern. This pattern provides valuable information about the compound's structure. For this compound, characteristic fragmentation pathways would likely involve the loss of the ethoxy group (-OC₂H₅), ethylene (B1197577) (-C₂H₄) from the ester, and potentially the nitro group (-NO₂) or parts thereof.

Predicted Key MS/MS Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

|---|---|

| 183 | [M - C₂H₄]⁺ |

| 165 | [M - OC₂H₅]⁺ |

| 135 | [M - C₂H₄ - CO]⁺ |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the separation, identification, and quantification of individual components within a complex mixture. For a compound like this compound, LC-MS/MS provides exceptional sensitivity and selectivity, which is crucial for its detection at trace levels.

The chromatographic separation is typically achieved using a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with additives such as formic acid to facilitate protonation and improve ionization efficiency.

In mass spectrometry, nitroaromatic compounds can be challenging to analyze due to their neutral nature and sometimes poor ionization efficiency. However, the presence of the amino group in this compound provides a site for ready protonation, making it suitable for analysis by positive mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The high-resolution mass spectrometry (HRMS) capability of modern instruments allows for the determination of the exact mass of the molecular ion, confirming its elemental composition.

In tandem mass spectrometry (MS/MS), the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides definitive structural information. While specific experimental data for this compound is not widely published, the fragmentation can be predicted based on its structure and the known behavior of similar compounds. Common fragmentation pathways for nitroaromatic compounds can include the loss of neutral molecules like OH and NO radicals. For this compound, characteristic fragmentation would likely involve the ester and nitro functional groups.

Table 1: Predicted LC-MS/MS Fragmentation Data for this compound (Based on general fragmentation patterns of aromatic esters and nitro compounds)

| Precursor Ion (m/z) | Predicted Fragment Ion (m/z) | Probable Neutral Loss | Structural Assignment of Loss |

| 211.07 | 183.08 | C₂H₄ | Loss of ethylene from the ethyl group |

| 211.07 | 165.05 | C₂H₅OH | Loss of ethanol (B145695) from the ester |

| 211.07 | 137.06 | C₂H₄ + CO | Loss of ethylene and carbon monoxide |

| 211.07 | 119.05 | C₂H₅OH + CO | Loss of ethanol and carbon monoxide |

| 211.07 | 164.07 | NO₂ | Loss of the nitro group |

Note: The m/z values are theoretical and would be confirmed by high-resolution mass spectrometry.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for identifying functional groups in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups: the amino group (-NH₂), the nitro group (-NO₂), the ester group (-COOC₂H₅), and the aromatic ring.

The amino group gives rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The ester carbonyl (C=O) stretching vibration is a strong, sharp band typically found around 1700-1730 cm⁻¹. The nitro group is characterized by two prominent stretching vibrations: an asymmetric stretch (νas) around 1520-1560 cm⁻¹ and a symmetric stretch (νs) around 1340-1370 cm⁻¹. The aromatic ring shows C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3450 - 3490 | Medium | Asymmetric N-H Stretch | Amino (-NH₂) |

| 3350 - 3390 | Medium | Symmetric N-H Stretch | Amino (-NH₂) |

| 3050 - 3100 | Medium-Weak | Aromatic C-H Stretch | Aromatic Ring |

| 2900 - 3000 | Medium-Weak | Aliphatic C-H Stretch | Ethyl Group (-CH₂CH₃) |

| 1700 - 1730 | Strong | C=O Stretch | Ester (-COOC₂H₅) |

| 1570 - 1620 | Strong | C=C Stretch | Aromatic Ring |

| 1520 - 1560 | Strong | Asymmetric NO₂ Stretch | Nitro (-NO₂) |

| 1340 - 1370 | Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1250 - 1300 | Strong | Asymmetric C-O-C Stretch | Ester (-COOC₂H₅) |

| 1050 - 1100 | Medium | Symmetric C-O-C Stretch | Ester (-COOC₂H₅) |

| 800 - 850 | Medium | C-N Stretch | Amino/Nitro |

| 700 - 750 | Strong | C-H Out-of-plane Bend | Aromatic Ring |

Raman spectroscopy is complementary to FTIR and is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy provides valuable insights into the vibrations of the aromatic ring and the nitro group.

The most intense peak in the Raman spectrum of many nitroaromatic compounds is typically the symmetric stretching mode of the nitro group, which appears around 1340-1370 cm⁻¹. nih.gov Vibrations of the benzene ring, such as the ring breathing mode, are also strong in the Raman spectrum. Resonance Raman spectroscopy, where the excitation wavelength is chosen to overlap with an electronic absorption band, can be used to selectively enhance the vibrations associated with the chromophoric parts of the molecule (the aminonitrobenzene system). lgcstandards.com

Table 3: Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3050 - 3100 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 1570 - 1620 | Strong | C=C Stretch (Ring) | Aromatic Ring |

| 1340 - 1370 | Very Strong | Symmetric NO₂ Stretch | Nitro (-NO₂) |

| 1100 - 1200 | Medium | C-N Stretch | Amino/Nitro |

| 990 - 1010 | Strong | Ring Breathing Mode | Aromatic Ring |

| 800 - 850 | Medium | Ring Trigonal Bending | Aromatic Ring |

Electronic Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is dominated by the electronic transitions within the substituted benzene ring.

The presence of both a strong electron-donating group (the amino group, -NH₂) and a strong electron-withdrawing group (the nitro group, -NO₂) on the aromatic ring creates a "push-pull" system. This significantly extends the conjugation and lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the compound is expected to absorb light at longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene or monosubstituted derivatives. The spectrum will likely show intense π → π* transitions and potentially a lower intensity n → π* transition associated with the nitro and carbonyl groups. These transitions give rise to the compound's characteristic color and optical properties. For example, related compounds like 2-amino-5-nitrobenzoic acid show strong absorption maxima.

Table 4: Predicted UV-Vis Absorption Data for this compound in a Nonpolar Solvent

| Predicted λmax (nm) | Molar Absorptivity (ε) | Transition Type | Chromophore |

| ~240-260 | High | π → π* | Substituted Benzene Ring |

| ~380-420 | Moderate-High | Intramolecular Charge Transfer (ICT) | Amino-Nitro-Benzene System |

X-ray Diffraction Studies

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule.

While specific crystallographic data for this compound is not publicly available, an XRD study would provide invaluable structural information. It would confirm the planarity of the benzene ring and reveal the orientation of the amino, nitro, and ethyl benzoate (B1203000) substituents relative to the ring. A key structural feature of interest would be the potential for intramolecular hydrogen bonding between one of the N-H protons of the amino group and an oxygen atom of the adjacent nitro group, which would influence the molecule's conformation and chemical properties. Furthermore, the analysis of the crystal packing would show the intermolecular interactions, such as hydrogen bonds and π-π stacking, that govern the solid-state structure. Analysis of powder XRD patterns can be used to identify the crystalline phase of a bulk sample.

Unable to Retrieve Crystallographic Data for this compound

Despite a comprehensive search for experimental data, specific single-crystal and powder X-ray diffraction (XRD) information for the chemical compound this compound could not be located in publicly available scientific literature. As a result, the requested article, "," with a focus on its crystallographic analysis, cannot be generated at this time.

The inquiry included targeted searches for single-crystal X-ray diffraction parameters such as crystal system, space group, unit cell dimensions, and atomic coordinates. Similarly, searches were conducted to find powder XRD data, which is essential for identifying the crystalline phase and assessing the purity of the compound.

While information on related compounds and various spectroscopic techniques (such as NMR and mass spectrometry) for other nitrobenzoate derivatives is available, the specific crystallographic data required to construct the detailed data tables and research findings for this compound, as outlined in the user's instructions, is not present in the accessible resources. The generation of a scientifically accurate and detailed article on this specific topic is contingent on the availability of these foundational experimental results.

Theoretical and Computational Chemistry Studies on Ethyl 2 Amino 6 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic structure and properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), provide deep insights into molecular geometry, orbital energies, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Ethyl 2-amino-6-nitrobenzoate, DFT calculations, often employing a basis set such as 6-311++G(d,p), would be used to determine its most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry.

This process involves minimizing the total energy of the molecule with respect to the positions of its nuclei. The resulting optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For this compound, particular points of interest in the geometry would include the planarity of the benzene (B151609) ring, the orientation of the nitro and amino groups relative to the ring, and the conformation of the ethyl ester group. Intramolecular hydrogen bonding between the amino group's hydrogen and an oxygen atom of the nitro group or the ester carbonyl is a possibility that would be explored through geometry optimization.

Table 1: Illustrative Predicted Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-N (amino) | ~1.37 Å |

| Bond Length | C-N (nitro) | ~1.48 Å |

| Bond Length | C=O (ester) | ~1.22 Å |

| Bond Angle | O-N-O (nitro) | ~124° |

| Dihedral Angle | C-C-N-O (nitro) | ~10° (slight twist) |

Note: The data in this table is hypothetical and serves for illustrative purposes, representing typical values for similar molecular fragments.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. In this compound, the electron-donating amino group and the electron-withdrawing nitro and ester groups are expected to significantly influence the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be localized more on the amino group and the benzene ring, while the LUMO would be expected to have significant contributions from the nitro group.

Table 2: Illustrative Frontier Molecular Orbital Properties (Hypothetical Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.1 eV |

| HOMO-LUMO Gap | 4.4 eV |

Note: These energy values are hypothetical and are presented to illustrate the typical output of a quantum chemical calculation.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, commonly found around hydrogen atoms. For this compound, the MEP surface would likely show negative potential around the oxygen atoms of the nitro and ester groups, making them sites for electrophilic interaction. The hydrogen atoms of the amino group and the benzene ring would exhibit positive potential.

Quantum chemical calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in its infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of normal modes of vibration and their corresponding frequencies can be obtained.

These theoretical vibrational spectra are invaluable for interpreting experimental spectra. A comparison between the calculated and experimental spectra can help in the assignment of specific vibrational modes to the observed absorption bands. For this compound, key vibrational modes would include the N-H stretching of the amino group, the symmetric and asymmetric stretching of the NO2 group, the C=O stretching of the ester, and various aromatic C-H and C-C stretching and bending modes. Discrepancies between theoretical and experimental frequencies are common due to the harmonic approximation used in calculations and the absence of solvent effects in gas-phase calculations. Therefore, calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.

Table 3: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies (Hypothetical Data)

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Asymmetric Stretch | 3450 | Not Available |

| N-H Symmetric Stretch | 3350 | Not Available |

| C=O Stretch (Ester) | 1710 | Not Available |

| NO₂ Asymmetric Stretch | 1530 | Not Available |

| NO₂ Symmetric Stretch | 1350 | Not Available |

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular modeling and dynamics simulations can explore the conformational landscape and dynamic behavior of molecules.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds in its ethyl ester group and potential for rotation of the amino and nitro groups, a variety of conformations are possible.

Computational methods can be used to explore the potential energy surface of the molecule to identify stable conformers (local minima) and the transition states that connect them. This exploration helps in understanding the relative stabilities of different conformations and the energy barriers to their interconversion. The presence of potential intramolecular hydrogen bonding between the amino and nitro or ester groups would be a key factor in determining the preferred conformation. The results of such an analysis would provide a detailed picture of the molecule's flexibility and the distribution of its conformers at a given temperature.

Investigation of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonds, π-π Stacking)

Theoretical and computational studies, often complemented by single-crystal X-ray diffraction data of analogous molecules, provide significant insights into the supramolecular architecture of this compound. The crystal packing is primarily governed by a network of hydrogen bonds and π-π stacking interactions, which dictate the three-dimensional arrangement of the molecules. rsc.org

Furthermore, π-π stacking interactions are expected between the aromatic rings of adjacent molecules. rsc.orgresearchgate.net The presence of the electron-withdrawing nitro group and the electron-donating amino group polarizes the aromatic ring, facilitating these stacking arrangements. These interactions, along with the hydrogen-bonded network, create a robust three-dimensional structure. researchgate.net Computational tools like Hirshfeld surface analysis are commonly used to visualize and quantify these intermolecular contacts, providing percentage contributions of different types of interactions that stabilize the crystal packing. nih.gov

| Interaction Type | Donor | Acceptor | Typical Geometry/Motif |

|---|---|---|---|

| Intramolecular Hydrogen Bond | N-H (Amino) | O (Carbonyl) | Forms a stable S(6) ring motif. nih.gov |

| Intermolecular Hydrogen Bond | N-H (Amino) | O (Nitro) | Links molecules into one-dimensional chains. researchgate.net |

| π-π Stacking | Aromatic Ring | Aromatic Ring | Parallel-displaced or T-shaped arrangements. |

| C-H···π Interaction | C-H (Aromatic/Ethyl) | Aromatic Ring | Contributes to the three-dimensional network. researchgate.net |

Prediction of Optical and Electronic Properties

Computational chemistry is a powerful tool for predicting the optical and electronic properties of molecules like this compound, particularly for assessing their potential in applications such as non-linear optics (NLO).

Calculation of First Hyperpolarizability for Non-Linear Optical (NLO) Response

The second-order NLO response of a molecule is quantified by its first hyperpolarizability (β). For organic molecules, a large β value is often associated with the presence of an electron donor and an electron acceptor group connected by a π-conjugated system. mdpi.com In this compound, the amino (-NH2) group acts as a strong electron donor and the nitro (-NO2) group acts as a strong electron acceptor. This "push-pull" electronic configuration facilitates intramolecular charge transfer (ICT) across the benzene ring, which is a key factor for a high NLO response. researchgate.net

Theoretical calculations, typically using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to compute the components of the first hyperpolarizability tensor. researchgate.net The total hyperpolarizability is then calculated from these components. Studies on analogous molecules like 2-amino-6-nitrobenzothiazole (B160904) have shown that such compounds can exhibit significant β values, often many times greater than that of the reference material, urea. researchgate.net This suggests that this compound is a promising candidate for NLO applications.

Estimation of Molecular Polarizability from Theoretical Models

Molecular polarizability (α) is a measure of how easily the electron cloud of a molecule can be distorted by an external electric field. It is a fundamental electronic property that influences a material's refractive index and is related to its NLO characteristics. Theoretical models, particularly DFT, are used to calculate the average polarizability (α) and the polarizability anisotropy (Δα). researchgate.net These calculations provide a detailed understanding of the molecule's response to an electric field and are essential for modeling its optical behavior. The computed values depend on the molecular structure and the electronic nature of the substituent groups.

| Property | Significance | Typical Computational Method |

|---|---|---|

| Dipole Moment (μ) | Indicates the overall polarity of the molecule resulting from charge separation. | DFT/B3LYP |

| Average Polarizability (α) | Measures the linear response of the electron cloud to an electric field. | DFT/B3LYP |

| First Hyperpolarizability (β) | Quantifies the second-order non-linear optical (NLO) response. researchgate.net | DFT/B3LYP, HF |

Reaction Pathway Analysis and Transition State Elucidation

Computational chemistry offers a powerful framework for investigating the reactivity of this compound by mapping out potential reaction pathways and identifying the associated energy barriers.

Computational Studies on Reaction Mechanisms and Energy Barriers

The elucidation of reaction mechanisms at a molecular level can be achieved by computationally exploring the potential energy surface (PES) of a reaction. rsc.org For this compound, this could involve studying reactions such as the hydrolysis of the ester, electrophilic aromatic substitution, or reduction of the nitro group.

Using quantum mechanical methods like DFT, the geometries and energies of the reactants, products, any intermediates, and, crucially, the transition states (TS) can be calculated. researchgate.net The transition state represents the highest energy point along the reaction coordinate, and its structure reveals the nature of bond-breaking and bond-forming processes. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By comparing the energy barriers of different possible pathways, the most favorable reaction mechanism can be identified. These theoretical studies provide fundamental insights into the chemical behavior and stability of the compound, which can be invaluable for guiding synthetic strategies and understanding its degradation pathways. rsc.org

Advanced Analytical Methodologies for Ethyl 2 Amino 6 Nitrobenzoate Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are central to the separation and analysis of Ethyl 2-amino-6-nitrobenzoate from complex matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of polar aromatic compounds like this compound. The development of a reliable HPLC method involves the systematic optimization of several parameters to achieve adequate separation and detection.

A typical HPLC method for this compound would utilize a C18 stationary phase, which provides effective separation based on hydrophobicity. The mobile phase composition is critical for achieving the desired retention and peak shape. A gradient elution is often preferred to ensure the efficient elution of the target analyte while separating it from potential impurities. The development process includes optimizing the mobile phase pH, gradient profile, and flow rate. For instance, a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is commonly used. The pH of the aqueous phase is adjusted to ensure the analyte is in a suitable ionic form for optimal retention and peak symmetry.

Validation of the developed HPLC method is performed in accordance with established guidelines to ensure its reliability for quantitative analysis. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Illustrative HPLC Method Parameters and Validation Data for this compound Analysis

| Parameter | Condition/Value |

| Chromatographic Conditions | |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 80% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

| Validation Parameters | |

| Linearity (R²) | >0.999 |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

| LOD | 0.05 µg/mL |

| LOQ | 0.15 µg/mL |

Gas Chromatography (GC) Method Development for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) is challenging due to its low volatility and the presence of a polar amino group. Therefore, a derivatization step is essential to convert the analyte into a more volatile and thermally stable derivative suitable for GC analysis.

The development of a GC method for a derivatized analyte involves the selection of an appropriate capillary column and the optimization of the temperature program. A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often suitable for the separation of such derivatives. The oven temperature program is optimized to ensure good separation of the analyte from other components and to achieve sharp, symmetrical peaks. The injector and detector temperatures are also critical parameters that need to be optimized to prevent sample degradation and ensure efficient detection.

For instance, a common derivatization approach involves silylation of the amino group using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). The resulting trimethylsilyl (B98337) (TMS) derivative is significantly more volatile and can be readily analyzed by GC.

Coupling of Chromatographic Techniques with Spectrometry (e.g., GC-MS, LC-MS/MS)

The coupling of chromatographic techniques with mass spectrometry provides a powerful tool for the unambiguous identification and highly sensitive quantification of this compound.

LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional selectivity and sensitivity. For this compound, electrospray ionization (ESI) is a suitable ionization technique, typically operated in the positive ion mode, which would protonate the amino group to generate the precursor ion [M+H]⁺. In the tandem mass spectrometer, this precursor ion is fragmented, and specific product ions are monitored. This multiple reaction monitoring (MRM) approach significantly enhances selectivity by minimizing interferences from the sample matrix. The fragmentation of nitroaromatic compounds can be complex, often involving the loss of the nitro group (NO₂) or other characteristic fragments. axionlabs.com

GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of the volatile derivatives of this compound. Electron ionization (EI) is the most common ionization technique in GC-MS, which generates a characteristic fragmentation pattern that can be used for structural elucidation and library matching. The mass spectrum of the derivatized analyte will show a molecular ion peak and several fragment ions that are specific to the structure of the derivative.

Table 2: Hypothetical MS/MS Transitions for this compound

| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |

| 211.07 [M+H]⁺ | 183.08 ([M+H-CO]⁺) | 165.07 ([M+H-C₂H₅OH]⁺) | 15 |

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For this compound, derivatization primarily targets the amino group to enhance detectability by various analytical techniques.

Pre-column and Post-column Derivatization Protocols

Pre-column Derivatization: This approach involves derivatizing the analyte before its introduction into the chromatographic system. actascientific.com This is the most common strategy for GC analysis and is also frequently used in HPLC to improve the chromatographic properties or to introduce a fluorescent tag for more sensitive detection. actascientific.com The reaction is typically performed in a separate vial before injection. actascientific.com Automated pre-column derivatization can be achieved using the autosampler, which improves reproducibility and sample throughput. axionlabs.com

Post-column Derivatization: In this technique, the derivatization reaction occurs after the analyte has been separated on the chromatographic column but before it reaches the detector. actascientific.com This method is exclusively used in HPLC and is advantageous as it avoids the formation of multiple derivative products from a single analyte, which can sometimes occur in pre-column derivatization. aurigaresearch.com The derivatizing reagent is continuously pumped and mixed with the column effluent in a reaction coil. actascientific.com

Selection of Derivatizing Reagents for Amino and Carboxylic Acid Groups

The selection of a derivatizing reagent depends on the functional group to be targeted and the analytical technique being used. For this compound, the primary target for derivatization is the amino group. The ester group is generally stable under typical derivatization conditions for the amino group.

For HPLC Analysis: To enhance UV or fluorescence detection, several reagents can be used:

Dansyl Chloride: Reacts with primary and secondary amines to produce highly fluorescent derivatives. creative-proteomics.com

o-Phthalaldehyde (OPA): Reacts with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. This is a very common pre-column derivatization reagent for amino acids and other primary amines. actascientific.com

9-Fluorenylmethyl Chloroformate (FMOC-Cl): Reacts with both primary and secondary amines to yield stable and highly fluorescent derivatives. axionlabs.com

For GC Analysis: To increase volatility and thermal stability, the following types of reagents are commonly employed:

Silylating Reagents: Such as BSTFA and MSTFA, which replace the active hydrogen of the amino group with a trimethylsilyl (TMS) group.

Acylating Reagents: Perfluoroacylating agents like trifluoroacetic anhydride (B1165640) (TFAA) can be used to form stable and volatile trifluoroacetyl derivatives. These derivatives are also highly responsive to electron capture detection (ECD).

Table 3: Common Derivatizing Reagents for the Amino Group of this compound

| Reagent | Target Group | Analytical Technique | Advantages |

| Dansyl Chloride | Primary Amino | HPLC-Fluorescence/UV | High sensitivity, stable derivatives |

| o-Phthalaldehyde (OPA) | Primary Amino | HPLC-Fluorescence | Rapid reaction, automated |

| FMOC-Cl | Primary Amino | HPLC-Fluorescence | Reacts with primary and secondary amines, stable derivatives |

| BSTFA/MSTFA | Primary Amino | GC-MS/FID | Increases volatility, forms stable TMS derivatives |

| TFAA | Primary Amino | GC-MS/ECD | Increases volatility, high ECD response |

Method Validation Protocols (e.g., according to International Conference on Harmonisation (ICH) guidelines)